molecular formula C10H12FNO B1380487 3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde CAS No. 1379375-34-4

3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde

Cat. No.: B1380487
CAS No.: 1379375-34-4
M. Wt: 181.21 g/mol
InChI Key: FJEBZROCCLWOGU-UHFFFAOYSA-N
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Description

3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde is an organic compound with the molecular formula C10H12FNO It is a derivative of benzaldehyde, where the benzene ring is substituted with a dimethylaminomethyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde typically involves the introduction of the dimethylaminomethyl group and the fluorine atom onto the benzaldehyde ring. One common method is the Mannich reaction, where benzaldehyde is reacted with dimethylamine and formaldehyde in the presence of an acid catalyst. The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-[(Dimethylamino)methyl]-5-fluorobenzoic acid.

    Reduction: 3-[(Dimethylamino)methyl]-5-fluorobenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The dimethylaminomethyl group can enhance its binding affinity to certain targets, while the fluorine atom can influence its metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Dimethylamino)methyl]benzaldehyde
  • 5-Fluorobenzaldehyde
  • 3-[(Dimethylamino)methyl]-4-fluorobenzaldehyde

Uniqueness

3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde is unique due to the presence of both the dimethylaminomethyl group and the fluorine atom on the benzaldehyde ring. This combination can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[(dimethylamino)methyl]-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c1-12(2)6-8-3-9(7-13)5-10(11)4-8/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEBZROCCLWOGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CC(=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001247998
Record name 3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001247998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379375-34-4
Record name 3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379375-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001247998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of {3-[(dimethylamino)methyl]-5-fluorophenyl}methanol (0.100 g, 0.546 mmol, from Step 1) in Chloroform (3 mL) was added manganese(IV) oxide (0.145 g, 1.42 mmol) and the mixture was heated in an oil bath held at 80° C. for 7 hours, The reaction mixture was filtered, rinsing with copious CHCl3 and the solvent was removed from the filtrate in vacuo. The product of the reaction, containing approximately 50% aldehyde and 50%) unreacted alcohol was used without further purification in Step 3. H NMR (300 MHz, CDCl3): δ 9.99 (d, 1H), 7.78 (dd, 1H), 7.67 (ddd, 1H), 7.52 (ddd, 1H), 4.28 (s, 2H), 2.84 (s, 6H); LCMS (M+H)+: 182.0.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.145 g
Type
catalyst
Reaction Step One
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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